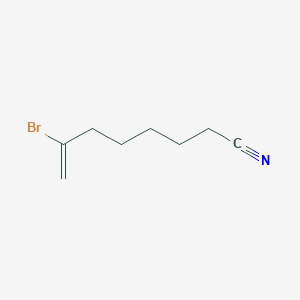

7-Bromo-7-octenenitrile

Description

BenchChem offers high-quality 7-Bromo-7-octenenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-7-octenenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromooct-7-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BrN/c1-8(9)6-4-2-3-5-7-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOTZJOKEGDJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641089 | |

| Record name | 7-Bromooct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-19-2 | |

| Record name | 7-Bromooct-7-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Bromo-7-octenenitrile from 7-octen-1-al

Abstract: This document provides an in-depth technical guide for the synthesis of 7-Bromo-7-octenenitrile, a bifunctional molecule, starting from 7-octen-1-al. The synthetic challenge lies in the selective transformation of two distinct functional groups—an aldehyde and a terminal alkene—within the same molecule. This guide details a robust and logical three-step synthetic strategy designed to maximize yield and purity by addressing chemoselectivity at each stage. The core transformations involve the conversion of the aldehyde to a nitrile via an aldoxime intermediate, followed by the electrophilic addition of bromine to the alkene, and culminating in a regioselective dehydrobromination to yield the target vinyl bromide. This paper provides detailed mechanistic insights, step-by-step experimental protocols, and data presentation to support researchers and drug development professionals in the successful execution of this synthesis.

Strategic Overview: A Three-Pronged Approach

The synthesis of 7-Bromo-7-octenenitrile from 7-octen-1-al requires a carefully planned sequence of reactions to ensure that the transformations on the aldehyde and alkene moieties do not interfere with each other. A linear synthesis approach is the most logical, where each functional group is addressed sequentially.

The chosen strategy proceeds as follows:

-

Nitrile Formation: The aldehyde group of 7-octen-1-al is converted to a nitrile. This is prioritized because the resulting nitrile group is significantly less reactive than the initial aldehyde, rendering it inert to the subsequent bromination conditions.

-

Vicinal Dibromination: The terminal alkene of the newly formed 7-octenenitrile undergoes electrophilic addition with molecular bromine (Br₂) to form a stable 7,8-dibromo intermediate.

-

Regioselective Elimination: A base-mediated dehydrobromination of the vicinal dibromide is performed to selectively eliminate one equivalent of hydrogen bromide (HBr), forming the desired vinyl bromide structure of 7-Bromo-7-octenenitrile.

This sequence ensures that the more sensitive functional group is transformed first and protects it from undesired side reactions in subsequent steps.

Caption: Overall synthetic workflow.

Step 1: Conversion of 7-octen-1-al to 7-octenenitrile

Mechanistic Rationale & Experimental Causality

The conversion of aldehydes to nitriles is a cornerstone transformation in organic synthesis. A highly reliable and mild method proceeds through a two-stage, one-pot reaction involving the formation of an aldoxime intermediate, which is then dehydrated to the nitrile.[1]

-

Oxime Formation: 7-octen-1-al reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a mild base. The base deprotonates the hydroxylamine hydrochloride to release the free hydroxylamine nucleophile, which attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and dehydration yield the aldoxime.

-

Dehydration: A suitable dehydrating agent is then used to eliminate a molecule of water from the aldoxime, resulting in the formation of the nitrile.

This method is selected for its high efficiency and, critically, its compatibility with the terminal alkene group, which remains unaffected under these mild conditions.[2]

Caption: Aldehyde to nitrile conversion mechanism.

Detailed Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 7-octen-1-al | 126.20 | 10.0 | 1.0 | 1.26 g |

| Hydroxylamine Hydrochloride | 69.49 | 12.0 | 1.2 | 0.83 g |

| Sodium Acetate (anhydrous) | 82.03 | 12.0 | 1.2 | 0.98 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 20 mL |

| Acetic Anhydride | 102.09 | 20.0 | 2.0 | 1.88 mL |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 7-octen-1-al (1.26 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), and sodium acetate (0.98 g, 12.0 mmol).

-

Add N,N-Dimethylformamide (DMF, 20 mL) to the flask.

-

Stir the mixture at room temperature for 2-3 hours. Monitor the formation of the aldoxime by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.88 mL, 20.0 mmol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete conversion of the oxime to the nitrile.

-

Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 7-octenenitrile.

Step 2: Synthesis of 7,8-Dibromooctanenitrile

Mechanistic Rationale & Experimental Causality

The bromination of an alkene is a classic example of electrophilic addition.[3] The π-electrons of the carbon-carbon double bond act as a nucleophile, attacking one of the bromine atoms in Br₂. This leads to the formation of a three-membered cyclic bromonium ion intermediate.[4] The reaction is completed by the attack of the resulting bromide anion (Br⁻) on one of the carbons of the bromonium ion, opening the ring to form the vicinal dibromide.[5][6]

This reaction is highly selective for the alkene in the presence of the nitrile group, as the C≡N triple bond is significantly less nucleophilic and less reactive towards electrophiles like bromine under these conditions. An inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) is typically used.[5]

Caption: Electrophilic addition of bromine to an alkene.

Detailed Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 7-octenenitrile | 123.19 | 8.0 | 1.0 | 0.99 g |

| Bromine (Br₂) | 159.81 | 8.8 | 1.1 | 0.45 mL |

| Dichloromethane (DCM) | 84.93 | - | - | 40 mL |

Procedure:

-

Dissolve 7-octenenitrile (0.99 g, 8.0 mmol) in dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of bromine (0.45 mL, 8.8 mmol) in DCM (10 mL) and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of the nitrile over 30 minutes. The characteristic reddish-brown color of bromine should disappear as it reacts.[6]

-

After the addition is complete, stir the reaction at 0 °C for an additional hour.

-

Allow the reaction to warm to room temperature and wash with a 10% aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any unreacted bromine.

-

Separate the organic layer, wash with water (1 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 7,8-dibromooctanenitrile, which can be used in the next step without further purification.

Step 3: Synthesis of 7-Bromo-7-octenenitrile

Mechanistic Rationale & Experimental Causality

The final step is the formation of the vinyl bromide via a base-mediated elimination of one equivalent of HBr. This is an E2 (elimination, bimolecular) reaction. The choice of base is critical for the regioselectivity of this step. The vicinal dibromide has two types of protons that can be abstracted: one at C7 and two at C8.

-

Abstraction of the C7 proton would lead to the formation of an 8-bromo-6-octenenitrile isomer.

-

Abstraction of a C8 proton leads to the desired 7-Bromo-7-octenenitrile.

To favor the formation of the terminal vinyl bromide (Hofmann-like product), a sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK) is employed. The large size of the base makes it difficult to access the more sterically hindered C7 proton, leading to preferential abstraction of one of the more accessible terminal C8 protons.

Detailed Experimental Protocol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |

| 7,8-Dibromooctanenitrile | 283.00 | 7.0 (crude) | 1.0 | ~1.98 g |

| Potassium tert-butoxide | 112.21 | 8.4 | 1.2 | 0.94 g |

| Tetrahydrofuran (THF), dry | 72.11 | - | - | 35 mL |

Procedure:

-

Dissolve the crude 7,8-dibromooctanenitrile (~1.98 g, 7.0 mmol) in dry tetrahydrofuran (THF, 35 mL) under a nitrogen atmosphere in a 100 mL round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution or slurry of potassium tert-butoxide (0.94 g, 8.4 mmol) in dry THF (15 mL).

-

Add the potassium tert-butoxide suspension to the dibromide solution slowly over 20 minutes at 0 °C.

-

After the addition, allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine (1 x 40 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure 7-Bromo-7-octenenitrile.

References

- Google. (n.d.). Current time in Pasuruan, ID.

-

Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). CN102675036A - Method for preparing 7-bromine-1-heptylene.

- Google Patents. (n.d.). WO2001017949A1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide.

-

Lin, H., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24655-24659. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reaction of Alkenes with Bromine. Retrieved from [Link]

- Google Patents. (n.d.). EP0069339A2 - Process for producing 7-octen-1-al and derivatives thereof.

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2020, July 4). Alkene + Br2 + H2O. Retrieved from [Link]

-

Chemguide. (n.d.). The preparation of nitriles. Retrieved from [Link]

-

Reddit. (2019, November 23). Do bromination of alkenes go after the terminal alkene? Or the alkene that is more substituted? Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of Alkenes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of an alpha-Bromo-beta-lactam, 7-Bromo-8-oxo-1-azabicyclo[4.2.0]octane, by Carbene Insertion. Retrieved from [Link]

-

ResearchGate. (n.d.). A Remarkably Simple One-Step Procedure for the Preparation of α-Bromo-α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Retrieved from [Link]

-

Yonsei University. (2007, March 26). One-pot synthesis of conjugated alkynenitriles from aldehydes. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Potassium tert-butoxide promoted a direct one-pot synthesis of nitriles from aldehydes at room temperature. Retrieved from [Link]

Sources

- 1. WO2001017949A1 - Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide - Google Patents [patents.google.com]

- 2. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Reaction of Alkenes with Bromine - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Synthesis of 7-Bromo-7-octenenitrile via the Wittig Reaction

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 7-Bromo-7-octenenitrile, a valuable bifunctional molecule for further chemical elaboration. The core of this synthesis is the Wittig reaction, a cornerstone of modern organic chemistry for the stereoselective formation of carbon-carbon double bonds.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this synthetic route.

Introduction: The Strategic Importance of the Wittig Reaction

The Wittig reaction, developed by Georg Wittig for which he was awarded the Nobel Prize in Chemistry in 1979, is a powerful method for the synthesis of alkenes from aldehydes or ketones.[2][3] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent.[2][3] A key advantage of the Wittig reaction is the unambiguous placement of the newly formed double bond, a feature not always achievable with other olefination methods.[4] This precise control is critical in the synthesis of complex molecules where isomeric purity is paramount.

This guide will focus on a specific application of the Wittig reaction: the preparation of 7-Bromo-7-octenenitrile. This target molecule incorporates both a terminal bromoalkene and a nitrile functionality, making it a versatile building block in organic synthesis. The retrosynthetic analysis of 7-Bromo-7-octenenitrile points to 6-oxohexanenitrile as a readily available starting material and a brominated phosphorus ylide.

Retrosynthetic Strategy and Mechanistic Overview

The synthesis of 7-Bromo-7-octenenitrile is approached through a standard Wittig olefination strategy. The carbon-carbon double bond is formed by the reaction of an aldehyde with a phosphorus ylide.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of 7-Bromo-7-octenenitrile.

Reaction Mechanism

The Wittig reaction proceeds through a concerted [2+2] cycloaddition mechanism between the phosphorus ylide and the aldehyde.[1] This forms a transient four-membered ring intermediate called an oxaphosphetane.[1][4] The oxaphosphetane then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[1]

Sources

A Guide to the FTIR Spectroscopic Analysis of 7-Bromo-7-octenenitrile: Characterization of Nitrile and Vinyl Bromide Moieties

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 7-Bromo-7-octenenitrile. Tailored for researchers and drug development professionals, this document details the theoretical underpinnings, experimental protocols, and data interpretation required to confidently identify and characterize the key nitrile (C≡N) and vinyl bromide (C=C-Br) functional groups within the molecule.

Part 1: Theoretical Foundations of FTIR for Functional Group Analysis

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its covalent bonds stretch, bend, and rotate at specific, quantized frequencies. An FTIR spectrometer measures this absorption, producing a unique spectral fingerprint that allows for the identification of its constituent functional groups.[1][2]

The Nitrile (C≡N) Functional Group: A Distinctive Signature

The nitrile group (-C≡N) is one of the most readily identifiable functional groups in FTIR spectroscopy.

-

C≡N Stretching Vibration (ν): The carbon-nitrogen triple bond is strong and highly polar. The stretching of this bond requires significant energy and results in a large change in the dipole moment, leading to a characteristically sharp and intense absorption band.[3] For saturated alkyl nitriles, like the one in 7-Bromo-7-octenenitrile, this peak is reliably found in the 2260–2240 cm⁻¹ region.[3] Its position in the relatively uncluttered triple-bond region of the spectrum (2500–2000 cm⁻¹) makes it an unambiguous marker for the presence of a nitrile.[4]

The Vinyl Bromide (C=CH-Br) Functional Group: A Multi-Peak System

The vinyl bromide moiety presents a more complex, yet equally informative, set of vibrational modes. Analysis requires identifying peaks associated with the carbon-carbon double bond, the attached vinyl hydrogens, and the carbon-bromine bond.

-

C=C Stretching Vibration (ν): The stretching of the carbon-carbon double bond in alkenes typically gives rise to a moderate-intensity band between 1680–1640 cm⁻¹ .[5][6][7] Its intensity can vary depending on the substitution pattern around the double bond.[6]

-

Vinylic C-H Stretching Vibration (ν): A key diagnostic feature for unsaturation is the stretching of C-H bonds where the carbon is sp² hybridized. These vibrations occur at higher frequencies than their sp³ counterparts in alkanes.[5] Look for medium-intensity bands in the region of 3100–3020 cm⁻¹ .[8][9] The presence of absorption peaks above 3000 cm⁻¹ is a strong indicator of an alkene or aromatic compound.[5][9]

-

Vinylic C-H Bending Vibration (δ): The out-of-plane bending or "wagging" of the vinylic C-H bonds produces strong and diagnostically valuable absorptions in the fingerprint region, typically between 1000–650 cm⁻¹ .[5][6][7] For a monosubstituted alkene (R-CH=CH₂), which is analogous to the vinyl bromide structure, strong characteristic bands are expected around 990 cm⁻¹ and 910 cm⁻¹ .[8]

-

C-Br Stretching Vibration (ν): The carbon-bromine bond stretch is found at much lower frequencies, typically in the 690–515 cm⁻¹ range.[10] While this absorption falls within the complex fingerprint region, its presence can help confirm the structure.

Part 2: Experimental Protocol for FTIR Analysis

The following protocol outlines a robust methodology for acquiring a high-quality FTIR spectrum of 7-Bromo-7-octenenitrile using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples due to its minimal sample preparation requirement.[2][11][12]

Instrumentation and Performance Qualification (Trustworthiness)

Causality: Before any analysis, the instrument's performance must be verified to ensure the accuracy and reliability of the data. This is a self-validating step that establishes a trustworthy baseline for the experiment.

Protocol:

-

Ensure the FTIR spectrometer has been powered on for at least 30-60 minutes to allow the source and laser to stabilize.[13]

-

Perform an instrument performance qualification (PQ) test using a certified polystyrene reference film.[14][15][16]

-

Verify that the wavenumber accuracy of the instrument is within acceptable tolerances (typically ±1 cm⁻¹) by checking the positions of known polystyrene absorption bands.[14][17]

-

Assess the instrument's resolution by examining specific peak-trough pairs in the polystyrene spectrum as defined by pharmacopeial standards.[13]

Sample Preparation and Background Acquisition

Causality: The ATR technique relies on intimate contact between the sample and the ATR crystal.[18] A background spectrum is essential to computationally subtract the spectral contributions of atmospheric water vapor and carbon dioxide, which would otherwise interfere with the sample spectrum.

Protocol:

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a lint-free wipe.[2]

-

Acquire a background spectrum. This scan measures the ambient environment and the instrument's optical bench, providing a baseline for the sample measurement.

Step-by-Step Data Acquisition

-

Apply a small drop of 7-Bromo-7-octenenitrile directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Acquire the sample spectrum. Typical parameters for a liquid sample include:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans (co-added to improve signal-to-noise ratio)

-

-

After the measurement is complete, clean the ATR crystal immediately using a lint-free wipe and an appropriate solvent.

Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the data acquisition process.

Caption: A flowchart of the ATR-FTIR experimental procedure.

Part 3: Spectral Interpretation and Data Analysis

The resulting FTIR spectrum of 7-Bromo-7-octenenitrile should be analyzed by identifying the characteristic absorption bands detailed in Part 1.

Expected Peak Assignment

The primary goal is to locate and assign the peaks corresponding to the nitrile and vinyl bromide groups, as well as the underlying alkyl structure.

Data Presentation: Summary of Expected Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity / Shape |

| C-H Stretch (sp²) | Vinyl C-H | 3100–3020 | Medium |

| C-H Stretch (sp³) | Alkyl C-H | 2960–2850 | Strong |

| C≡N Stretch | Nitrile | 2260–2240 | Strong, Sharp |

| C=C Stretch | Alkene | 1680–1640 | Medium to Weak |

| C-H Bend (sp³) | Alkyl CH₂/CH₃ | 1470–1350 | Medium |

| C-H Bend (sp²) | Vinyl C-H (oop) | 1000–900 | Strong |

| C-Br Stretch | Alkyl Bromide | 690–515 | Medium to Strong |

oop = out-of-plane

Correlating Spectral Features to Molecular Structure

The presence of a strong, sharp peak around 2250 cm⁻¹ is definitive evidence of the nitrile functional group.[3] The vinyl group is confirmed by a combination of peaks: the C-H stretch just above 3000 cm⁻¹, the C=C stretch around 1650 cm⁻¹, and the strong out-of-plane C-H bending bands near 990 and 910 cm⁻¹.[5][8] The strong absorptions between 2960-2850 cm⁻¹ correspond to the C-H stretching of the alkyl chain, a feature common to most organic molecules.[8] The C-Br stretch, while expected, may be difficult to assign definitively as it falls in the crowded fingerprint region.[10]

Visualization: Spectral Interpretation Logic

This diagram illustrates the logical connection between the molecular structure and its expected spectral features.

Caption: Correlating functional groups to their IR spectral regions.

Part 4: Conclusion

By following the detailed protocols and interpretative guidance in this document, researchers can effectively use FTIR spectroscopy to confirm the chemical identity and structural integrity of 7-Bromo-7-octenenitrile. The distinct and reliable absorption bands of the nitrile and vinyl functional groups serve as excellent spectroscopic markers for qualitative analysis, reaction monitoring, and quality control in a drug development setting. The combination of a robust experimental methodology with a sound theoretical understanding ensures the generation of high-fidelity, defensible analytical data.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry. Available at: [Link]

-

University of California, Santa Cruz (UCSC). IR Tables. Available at: [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. Available at: [Link]

-

Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. Available at: [Link]

-

University of Colorado Boulder. IR: alkyl halides. Available at: [Link]

-

SlidePlayer. The features of IR spectrum. Available at: [Link]

-

YouTube. (2023). FTIR-15 || IR spectrum of alkenes || Cis & trans alkenes || FTIR spectroscopy. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

University of California, Los Angeles (UCLA). IR Absorption Table. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

Spectroscopy Online. (2013). Polystyrene Film as a Standard for Testing FT-IR Spectrometers. Available at: [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available at: [Link]

-

Royal Society of Chemistry. The reaction products of the 193 nm photolysis of vinyl bromide and vinyl chloride studied by time-resolved Fourier transform infrared emission spectroscopy. Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

LC-Instru.fr. Reference Standards. Available at: [Link]

-

PubMed. (2009). Vibrational Modes of the Vinyl and Deuterated Vinyl Radicals. Available at: [Link]

-

ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Available at: [Link]

-

National Institute of Standards and Technology (NIST). Vinyl bromide - the NIST WebBook. Available at: [Link]

-

Pharmaguideline. SOP for Calibration of FT-IR Spectrometer. Available at: [Link]

-

Taylor & Francis Online. High-resolution FTIR spectrum of vinyl chloride: rovibrational analysis of the v 10 and v 11 fundamental bands. Available at: [Link]

-

Bruker. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available at: [Link]

-

Spectroscopy Online. (2020). What Does Performance Qualification Mean for Infrared Instruments?. Available at: [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Available at: [Link]

-

Neumark Group, University of California, Berkeley. Ultrafast strong-field dissociation of vinyl bromide: An attosecond transient absorption spectroscopy and non-adiabatic molecular. Available at: [Link]

Sources

- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. lc-instru.fr [lc-instru.fr]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. agilent.com [agilent.com]

Navigating the Uncharted: A Technical Guide to the Synthesis, Characterization, and CAS Registry Nomination of 7-Bromo-7-octenenitrile

For distribution to researchers, scientists, and drug development professionals.

Abstract

The exploration of novel chemical entities is the cornerstone of innovation in therapeutic and materials science. This guide delineates a comprehensive scientific pathway for the synthesis, purification, and structural elucidation of the novel compound, 7-Bromo-7-octenenitrile. As this molecule is not currently registered in the Chemical Abstracts Service (CAS) database, we present a self-validating workflow designed to generate the requisite analytical data for its formal nomination and registration. This document serves as both a practical laboratory manual and a strategic overview for researchers navigating the process of characterizing and registering a new chemical substance.

Introduction: The Rationale for 7-Bromo-7-octenenitrile

The unique structural motif of a terminal vinyl bromide coupled with a nitrile functionality within an eight-carbon chain positions 7-Bromo-7-octenenitrile as a versatile synthetic intermediate. The vinyl bromide offers a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments.[1] Concurrently, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, providing a rich scaffold for further molecular elaboration.[2] The successful synthesis and characterization of this compound are the foundational steps toward unlocking its potential in medicinal chemistry and materials science.

Proposed Synthesis Pathway: A Grignard Approach

A robust and logical synthetic route to 7-Bromo-7-octenenitrile involves a Grignard reaction between a suitable precursor and a bromine source. The following protocol is proposed, grounded in established organometallic chemistry principles.

Experimental Protocol: Synthesis of 7-Bromo-7-octenenitrile

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).

-

Add a solution of 7-octenenitrile (1.0 eq) in anhydrous tetrahydrofuran (THF). An iodine crystal can be added to initiate the reaction.

-

The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed, forming the Grignard reagent, (cyanopentyl)magnesium bromide.

-

-

Bromination:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of bromine (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude 7-Bromo-7-octenenitrile via flash column chromatography on silica gel.

-

Structural Elucidation and Purity Assessment: A Multi-Technique Approach

To unequivocally confirm the identity and purity of the synthesized 7-Bromo-7-octenenitrile, a suite of spectroscopic and chromatographic techniques must be employed. This data is critical for CAS registration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS will be utilized to determine the molecular weight and fragmentation pattern of the compound, providing strong evidence for its structure.[3][4] The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

| Parameter | Expected Value/Observation |

| Molecular Ion (M+) | m/z corresponding to C8H12BrN |

| Isotopic Pattern | Presence of M+ and M+2 peaks in ~1:1 ratio |

| Key Fragments | Fragments corresponding to the loss of Br, CN, and alkyl chains |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise connectivity of atoms within the molecule.[5][6]

-

¹H NMR: The spectrum is expected to show distinct signals for the vinyl protons, the methylene protons adjacent to the nitrile and the bromine, and the other methylene groups in the alkyl chain. The chemical shifts and coupling constants will be diagnostic.

-

¹³C NMR: The spectrum will show characteristic peaks for the sp² carbons of the vinyl bromide, the nitrile carbon, and the sp³ carbons of the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy will confirm the presence of key functional groups.[7][8]

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Nitrile (C≡N) | 2240 - 2260 (sharp, medium intensity) |

| Vinyl C=C | 1620 - 1680 |

| C-Br | 500 - 600 |

The Path to CAS Registration

Once the compound has been synthesized, purified, and thoroughly characterized, the collected data can be submitted to the Chemical Abstracts Service for registration.[9][10][11][12]

Caption: Workflow for CAS Number Registration.

The submission to CAS requires a complete data package that includes:

-

The systematic IUPAC name (7-Bromo-7-octenenitrile).

-

The chemical structure.

-

The comprehensive analytical data (MS, ¹H NMR, ¹³C NMR, IR) that validates the structure.

Safety Considerations

Based on related compounds such as 7-bromoheptanenitrile, 7-Bromo-7-octenenitrile should be handled with appropriate safety precautions.[13] It is predicted to be a skin and eye irritant and may cause respiratory irritation. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, characterization, and CAS registration of the novel compound 7-Bromo-7-octenenitrile. By following the outlined self-validating protocols, researchers can confidently generate the high-quality data required to formally introduce this promising new chemical entity to the scientific community. The strategic application of modern analytical techniques is paramount to ensuring the scientific integrity of this process.

References

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88737, 7-Bromoheptanenitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10909562, 7-Octenenitrile. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Vinyl bromide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Bromo(phenyl)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kristiana, I., Joll, C., & Heitz, A. (2012). Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry. Journal of Chromatography A, 1226, 38-44. [Link]

- Google Patents. (n.d.). CN102675036A - Method for preparing 7-bromine-1-heptylene.

- Hinasada, N., & Kavesh, S. (1975). NMR characterization of the chemical microstructure of vinylidene halide and vinyl halide copolymers. Macromolecules, 8(6), 847-852.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22138432, 7-Bromooct-1-ene. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetonitrile, bromo-. In NIST Chemistry WebBook. Retrieved from [Link]

- Lynden-Bell, R. M. (1961). The N.M.R. spectrum of 13C-substituted vinyl bromide. Molecular Physics, 4(2), 147-150.

-

ResearchGate. (n.d.). Convenient synthesis of 7 ' and 6 '-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Retrieved from [Link]

-

CAS. (n.d.). CAS Registry. Retrieved from [Link]

- PubMed. (2018). Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry.

- MDPI. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. International journal of molecular sciences, 24(10), 8989.

- Royal Society of Chemistry. (2009). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 7(21), 4353-4355.

-

Intertek. (n.d.). Chemical Abstract Services Registration Number and Name Application CASRN. Retrieved from [Link]

-

YouTube. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. Retrieved from [Link]

-

Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Regioisomerically Pure 1,7-Dibromo Perylene-3,4,9,10-Tetracarboxylic Acid Derivatives. Retrieved from [Link]

-

Save My Exams. (2025, January 10). Reactions of Haloalkanes (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

- ResearchGate. (2014). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC-MS. Journal of Analytical and Applied Pyrolysis, 108, 1-11.

-

ResearchGate. (n.d.). Heck Reaction of Vinyl Bromides with Alkenes in the Presence of a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5462922, 7-Bromo-1,3,5-cyclooctatriene. Retrieved from [Link]

-

IUPAC. (n.d.). Brief Guide to the Nomenclature of Organic Chemistry. Retrieved from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

-

Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]

-

YouTube. (2024, February 20). Interpreting Mass Spectra of Haloalkanes (cape chemistry unit 2) #capechemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6438626, 1-Bromo-7-chloromethyl-3,4-dichloro-3-methyl-1,5,7-octatriene. Retrieved from [Link]

- MDPI. (2018). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 23(10), 2486.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 524450, 7-Bromo-1-heptene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. savemyexams.com [savemyexams.com]

- 3. Analysis of halonitriles in drinking water using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous analysis of haloacetonitriles, haloacetamides and halonitromethanes in chlorinated waters by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. CAS Registry Services℠ | CAS [cas.org]

- 10. CAS REGISTRY | CAS [cas.org]

- 11. Chemical Abstract Services Registration Number and Name Application CASRN [intertek.com]

- 12. CAS Number Application - Proregulations [proregulations.com]

- 13. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Amination of 7-Bromo-7-octenenitrile

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed amination of 7-bromo-7-octenenitrile, a challenging substrate featuring a terminal vinyl bromide and a nitrile functional group. We present a detailed, field-proven protocol, mechanistic insights, optimization strategies, and troubleshooting advice tailored for researchers, scientists, and drug development professionals. The causality behind experimental choices, such as ligand and base selection, is explained to empower users to adapt and optimize the reaction for their specific needs.

Introduction: The Significance of Enamine Synthesis

Enamines, or vinylamines, are valuable synthetic intermediates and structural motifs present in numerous biologically active molecules.[3][4] Their synthesis via the direct amination of vinyl halides offers a modular and efficient route compared to traditional methods like the condensation of secondary amines with carbonyl compounds.[4][5][6] The palladium-catalyzed Buchwald-Hartwig amination provides a robust platform for this transformation, demonstrating broad functional group tolerance and high efficiency.[1][7]

However, the amination of a substrate like 7-bromo-7-octenenitrile presents specific challenges:

-

Vinyl Bromide Reactivity: Vinyl halides are generally less reactive than their aryl halide counterparts in oxidative addition to palladium(0).

-

Nitrile Compatibility: The nitrile group could potentially coordinate to the palladium center, interfering with the catalytic cycle.

-

Product Isomerization: The resulting enamine product may be susceptible to isomerization or hydrolysis.

This guide addresses these challenges by providing a protocol optimized for this class of substrate, leveraging modern catalyst systems to achieve high yields and selectivity.

The Catalytic Cycle: Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Buchwald-Hartwig amination of a vinyl bromide proceeds through a well-established catalytic cycle involving a palladium(0)/palladium(II) redox couple.

The key steps are:

-

Generation of the Active Pd(0) Catalyst: The reaction is initiated by the reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species, or by using a pre-formed Pd(0) source like Pd₂(dba)₃. Bulky, electron-rich phosphine ligands (L) are crucial for stabilizing the Pd(0) center and promoting the subsequent steps.[8][9]

-

Oxidative Addition: The active L-Pd(0) complex undergoes oxidative addition to the vinyl bromide C-Br bond, forming a square planar Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) center, followed by deprotonation by the base (e.g., NaOt-Bu) to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the enamine product and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[10][11]

Caption: The Buchwald-Hartwig catalytic cycle for vinyl bromide amination.

Detailed Experimental Protocol

This protocol is designed for the amination of 7-bromo-7-octenenitrile with a secondary amine (e.g., morpholine) on a 1.0 mmol scale. All operations must be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques to prevent catalyst deactivation by oxygen. [12][13][14]

Materials and Reagents

-

Substrate: 7-Bromo-7-octenenitrile (1.0 mmol, 1.0 equiv)

-

Amine: Morpholine (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Base: Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)

-

Solvent: Anhydrous Toluene (5 mL)

-

Workup: Saturated aq. NH₄Cl, Saturated aq. NaCl (brine), Anhydrous MgSO₄

-

Purification: Silica gel for column chromatography, Hexanes/Ethyl Acetate solvent system

Equipment

-

Oven-dried 25 mL Schlenk flask with a magnetic stir bar

-

Schlenk line or glovebox

-

Septa, needles, and syringes for inert atmosphere liquid transfers[12][13]

-

Heating mantle with a temperature controller and oil bath

-

TLC plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

-

Glassware for liquid-liquid extraction and column chromatography

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the palladium-catalyzed amination.

Step-by-Step Procedure

-

Flask Preparation: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Causality: Adding the solid reagents first allows for efficient removal of air from the vessel. NaOt-Bu is a strong, non-nucleophilic base ideal for deprotonating the coordinated amine without competing side reactions.[15] SPhos is a bulky, electron-rich biaryl phosphine ligand known to promote fast oxidative addition and reductive elimination, making it highly effective for C-N coupling.[8][9]

-

-

Inert Atmosphere: Seal the flask with a rubber septum, connect it to the Schlenk line, and perform at least three vacuum/inert gas (N₂ or Ar) backfill cycles to ensure a completely oxygen-free environment.[14]

-

Reagent Addition: Under a positive pressure of inert gas, add 7-bromo-7-octenenitrile (203 mg, 1.0 mmol) and morpholine (105 µL, 1.2 mmol) via syringe, followed by anhydrous toluene (5 mL).

-

Causality: Toluene is a common high-boiling, non-polar solvent for this reaction. Anhydrous conditions are critical as water can hydrolyze the base and interfere with the catalyst.

-

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by taking small aliquots via syringe and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Workup & Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and carefully quench by adding saturated aqueous NH₄Cl (15 mL). Transfer the mixture to a separatory funnel, wash the organic layer with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure enamine product.

Optimization and Parameter Selection

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the catalyst, ligand, base, and solvent. The provided protocol is a robust starting point, but optimization may be required for different substrates.

| Parameter | Recommended Choice(s) | Rationale & Justification |

| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(II) sources are air-stable and reduced in situ. Pd(0) sources can offer faster initiation but are more air-sensitive. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are state-of-the-art.[16] They promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition.[8][9] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is highly effective but moisture-sensitive. K₃PO₄ and Cs₂CO₃ are weaker but can be advantageous for sensitive substrates. |

| Solvent | Toluene, Dioxane, THF | High-boiling, non-coordinating solvents are preferred. Toluene and dioxane are most common. THF can be used for lower-temperature reactions. |

| Temperature | 80-110 °C | Sufficient thermal energy is typically needed to overcome the activation barrier for oxidative addition and reductive elimination. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature. | Ensure rigorous inert atmosphere techniques.[13][14] Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu). Increase reaction temperature in 10 °C increments. |

| Formation of Side Products | Hydrodehalogenation of starting material; Catalyst decomposition. | Screen different ligands (e.g., XPhos). Ensure the solvent is thoroughly deoxygenated by sparging with inert gas.[17] |

| Low Yield after Workup | Product is water-soluble or volatile; Product decomposition on silica gel. | Perform a more exhaustive extraction. Consider neutralizing the silica gel with triethylamine before chromatography or using an alternative stationary phase like alumina. |

Conclusion

The palladium-catalyzed amination of 7-bromo-7-octenenitrile is a highly effective method for synthesizing functionalized enamines. Success hinges on the careful selection of a modern catalyst system, particularly a bulky dialkylbiaryl phosphine ligand, and the rigorous exclusion of air and moisture from the reaction system. The protocol and insights provided herein serve as a reliable foundation for researchers to successfully implement this powerful transformation and adapt it to a broader range of substrates in their synthetic endeavors.

References

-

Buchwald–Hartwig amination. In: Wikipedia. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Inert Atmosphere. YouTube. [Link]

-

Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Center for Biotechnology Information. [Link]

-

Enamines. Master Organic Chemistry. [Link]

-

Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination. SciSpace. [Link]

-

Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

-

A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]

-

Palladium-catalyzed aminocarbonylation of vinyl bromides with isocyanides for the synthesis of α,β-unsaturated amides. ResearchGate. [Link]

-

Radical Enamination of Vinyl Azides: Direct Synthesis of N-Unprotected Enamines. ACS Publications. [Link]

-

Improvements for air sensitive reactions by using a new developed inertizing manifold. Technobis. [Link]

-

Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. ACS Publications. [Link]

-

Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]

-

Enamine. In: Wikipedia. [Link]

-

Technique for putting inert reactions | Coupling reactions. YouTube. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Enamine Reactions. Chemistry LibreTexts. [Link]

-

Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

-

Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. National Center for Biotechnology Information. [Link]

-

Phosphine ligands and catalysis. Gessner Group. [Link]

-

Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. National Center for Biotechnology Information. [Link]

-

Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals. MDPI. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Buchwald-Hartwig Coupling. YouTube. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Enamine - Wikipedia [en.wikipedia.org]

- 5. Enamine, enamide synthesis [organic-chemistry.org]

- 6. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. youtube.com [youtube.com]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 16. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

The Strategic Application of 7-Bromo-7-octenenitrile in the Synthesis of Advanced Agrochemicals

Introduction: Unveiling the Potential of a Versatile C8 Building Block

In the continuous quest for more effective and environmentally benign agrochemicals, the synthetic chemist's toolkit is ever-expanding with novel building blocks that offer unique reactivity and structural diversity. 7-Bromo-7-octenenitrile is one such molecule, a bifunctional C8 scaffold poised for significant applications in the synthesis of complex insect pheromones and juvenile hormone mimics. Its strategic combination of a terminal vinyl bromide and a nitrile group provides two orthogonal reactive handles, enabling a modular and convergent approach to the assembly of sophisticated target molecules.

The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions.[1][2] This allows for the facile formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[3] The nitrile group, on the other hand, is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in other transformations, providing access to a wide array of bioactive moieties.[4][5]

This application note will explore the utility of 7-Bromo-7-octenenitrile as a key intermediate in the synthesis of agrochemicals, with a focus on a proposed synthesis of an analogue of the codling moth pheromone, (E,E)-8,10-dodecadien-1-ol. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide a detailed, field-proven protocol for its execution.

Synthetic Strategy: A Convergent Approach to Pheromone Analogues

The codling moth (Cydia pomonella) is a major pest in apple and pear orchards worldwide. Its sex pheromone, (E,E)-8,10-dodecadien-1-ol, is widely used in pest management programs for monitoring and mating disruption. The synthesis of this C12 alcohol often involves the coupling of C8 and C4 fragments. Herein, we propose a highly efficient synthetic route to a nitrile-containing analogue of this pheromone, leveraging the unique reactivity of 7-Bromo-7-octenenitrile.

Our strategy hinges on a Sonogashira cross-coupling reaction between 7-Bromo-7-octenenitrile and a protected C4 alkyne, but-3-yn-1-ol.[6][7] This reaction will construct the C12 carbon skeleton and introduce the conjugated enyne system, a key structural feature of the target molecule. Subsequent stereoselective reduction of the alkyne and transformation of the nitrile group will yield the final product.

Caption: Proposed synthetic workflow for a pheromone analogue.

Experimental Protocols

Protocol 1: Sonogashira Coupling of 7-Bromo-7-octenenitrile with Protected But-3-yn-1-ol

This protocol details the crucial carbon-carbon bond-forming step. The choice of a copper co-catalyst is standard for Sonogashira reactions, and an amine base is required to generate the copper acetylide in situ.[8][9]

Materials:

| Reagent | M.W. | Amount (mmol) | Eq. |

| 7-Bromo-7-octenenitrile | 202.09 | 10.0 | 1.0 |

| 4-(tert-Butyldimethylsilyloxy)-1-butyne | 184.37 | 12.0 | 1.2 |

| Dichlorobis(triphenylphosphine)palladium(II) | 701.90 | 0.2 | 0.02 |

| Copper(I) iodide | 190.45 | 0.4 | 0.04 |

| Triethylamine | 101.19 | 30.0 | 3.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

Procedure:

-

To a dry 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol) and copper(I) iodide (76 mg, 0.4 mmol).

-

Evacuate the flask and backfill with dry nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Add anhydrous THF (30 mL) and triethylamine (4.2 mL, 30.0 mmol) via syringe.

-

To this stirred suspension, add 7-Bromo-7-octenenitrile (2.02 g, 10.0 mmol) followed by 4-(tert-butyldimethylsilyloxy)-1-butyne (2.21 g, 12.0 mmol) in anhydrous THF (20 mL).

-

Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired enyne intermediate.

Protocol 2: Two-Step Transformation to the Final Pheromone Analogue

This part of the synthesis involves the stereoselective reduction of the alkyne to a trans-alkene and the subsequent hydrolysis of the nitrile to a carboxylic acid.

A. Stereoselective Reduction of the Enyne Intermediate

-

Dissolve the purified enyne intermediate (10.0 mmol) in anhydrous diethyl ether (50 mL) in a flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium aluminum hydride (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise.

-

Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 8 hours.

-

Carefully quench the reaction by the sequential addition of water (0.5 mL), 15% aqueous NaOH (0.5 mL), and water (1.5 mL).

-

Filter the resulting white precipitate and wash with diethyl ether.

-

Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diene intermediate.

B. Hydrolysis of the Nitrile to a Carboxylic Acid

-

To the crude diene intermediate (10.0 mmol), add a mixture of ethanol (30 mL) and 10 M aqueous sodium hydroxide (20 mL).

-

Heat the mixture to reflux and stir for 24 hours.[10] The hydrolysis of long-chain nitriles can be slow and may require elevated temperatures and prolonged reaction times.[11]

-

Cool the reaction mixture to room temperature and acidify to pH 2 with concentrated hydrochloric acid.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude carboxylic acid can be purified by recrystallization or column chromatography.

Versatility of the Nitrile Group: Accessing Diverse Functionalities

The nitrile group in the synthesized pheromone analogue is not merely a placeholder but a gateway to a variety of other functional groups, enhancing the utility of 7-Bromo-7-octenenitrile as a versatile building block.

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. nobelprize.org [nobelprize.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scirp.org [scirp.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-7-octenenitrile

This guide provides in-depth technical support for the purification of 7-bromo-7-octenenitrile using column chromatography. Designed for researchers and drug development professionals, this document moves beyond a simple protocol to offer a troubleshooting framework grounded in chemical principles. We will explore the causality behind experimental choices, address common challenges, and provide validated methodologies to ensure the reliable isolation of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the column chromatography of 7-Bromo-7-octenenitrile?

The purification of 7-bromo-7-octenenitrile presents a unique set of challenges primarily due to the dual functionality of the molecule: the vinyl bromide and the nitrile group.

-

Stability of the Vinyl Bromide: Vinyl halides can be susceptible to decomposition on acidic stationary phases like standard silica gel.[1][2] The acidic silanol groups (Si-OH) on the silica surface can potentially catalyze hydrolysis, elimination, or rearrangement reactions, leading to low recovery and the formation of impurities.

-

Polarity Contribution: The nitrile (-C≡N) group imparts significant polarity to the molecule. This requires a carefully balanced mobile phase to ensure adequate retention on the column for separation without causing excessive band broadening or requiring highly polar eluents that might reduce selectivity.

-

Potential for Isomerization: Depending on the synthetic route, impurities such as the internal alkene isomer (7-Bromo-6-octenenitrile) may be present, which can be difficult to separate due to similar polarities.

Q2: Why is silica gel the most common stationary phase for this type of purification, despite the stability risks?

Silica gel remains the workhorse of purification in organic synthesis due to its versatility, relatively low cost, and high resolving power for a wide range of compounds. While the acidic nature of silica is a valid concern for acid-sensitive compounds, its effects can be mitigated.[2] Methods include using deactivated silica (e.g., treating with a base like triethylamine) or employing a less acidic stationary phase like alumina. However, for most routine purifications, standard silica gel provides an excellent balance of performance and practicality, provided the chromatography is performed efficiently to minimize contact time.

Q3: What are the critical safety considerations when handling and purifying 7-Bromo-7-octenenitrile?

Handling this compound requires adherence to strict safety protocols.

-

Toxicity of Organobromides and Nitriles: Organobromine compounds can be irritants and alkylating agents.[3][4] The nitrile group is a known toxicophore. All handling should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).

-

Waste Disposal: Halogenated organic waste must be disposed of according to institutional and local environmental regulations. It should never be mixed with non-halogenated waste streams.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem 1: My product appears to be decomposing on the column. My yield is very low, and I see new, more polar spots on my TLC analysis of the collected fractions.

-

Question: What is causing this decomposition and how can I confirm it?

-

Answer: The most likely cause is the interaction of the acid-sensitive vinyl bromide moiety with the acidic surface of the silica gel.[1][2] To confirm this, you can perform a simple stability test using two-dimensional (2D) TLC.

-

Causality: If the compound is unstable on silica, prolonged exposure during the column run will lead to continuous degradation. The resulting byproducts are often more polar (e.g., corresponding alcohols from hydrolysis) and will either streak down the column or appear as new spots with lower Rf values in your fractions.

-

-

Question: How can I prevent decomposition during chromatography?

-

Answer: There are several effective strategies:

-

Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) and add 0.5-1% triethylamine (Et₃N) by volume. The triethylamine will neutralize the acidic silanol sites on the silica surface. You should also add the same percentage of triethylamine to your eluent.

-

Use an Alternative Stationary Phase: If decomposition persists, consider using neutral or basic alumina as your stationary phase. Note that the elution profile will be different, so you will need to re-screen for an appropriate mobile phase using TLC with alumina plates.

-

Increase Elution Speed: Perform "flash" chromatography by applying positive pressure to the column.[5] This minimizes the residence time of the compound on the stationary phase, reducing the opportunity for degradation.

-

-

Problem 2: I am getting poor separation between my product and a close-running impurity.

-

Question: My TLC shows two spots with very similar Rf values (e.g., 0.30 and 0.35). How can I improve the resolution?

-

Answer: Improving the separation of compounds with similar polarities requires optimizing the selectivity of your chromatographic system. This is primarily achieved by modifying the mobile phase.

-

Causality: The separation (resolution) is a function of both the column's efficiency (how narrow the bands are) and its selectivity (the difference in retention between the two compounds). While you can improve efficiency with a well-packed column, changing the mobile phase composition has the most dramatic impact on selectivity.

-

-

Question: What specific steps can I take to improve my mobile phase?

-

Answer:

-

Reduce Solvent Strength: If you are using a hexane/ethyl acetate system, decrease the proportion of the more polar solvent (ethyl acetate). For example, move from a 90:10 mixture to a 95:5 or even 98:2 mixture. This will cause all compounds to travel more slowly down the column, increasing their interaction with the stationary phase and amplifying small differences in polarity.[6]

-

Change Solvent System: The choice of solvents can alter the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds, the stationary phase, and the mobile phase. Try replacing ethyl acetate with a different polar solvent like dichloromethane (DCM) or a mixture of solvents. A common strategy is to test solvent systems like Hexane/DCM or Hexane/Toluene/Ethyl Acetate.

-

Ensure Proper Column Dimensions: Use a long, thin column rather than a short, wide one. A higher ratio of length to diameter increases the number of theoretical plates and improves separation efficiency.

-

-

Problem 3: My product is streaking or "tailing" down the column, leading to broad fractions and cross-contamination.

-

Question: Why is my compound not moving as a tight band?

-

Answer: Tailing is often caused by overloading the column, poor sample loading technique, or unfavorable secondary interactions with the stationary phase.

-

Causality: Ideally, the interaction between a compound and the stationary phase follows a linear isotherm, resulting in a symmetrical (Gaussian) peak. Tailing occurs when there are active sites on the silica that bind the compound very strongly, or when the sample concentration is too high, leading to a non-linear adsorption isotherm.

-

-

Question: How can I achieve sharp, symmetrical bands?

-

Answer:

-

Check Sample Load: As a rule of thumb, the amount of crude material loaded should be no more than 1-5% of the mass of the silica gel (e.g., 1-5 g of crude material for 100 g of silica).

-

Use Dry Loading: Instead of dissolving your crude product in a strong solvent and pipetting it onto the column (wet loading), adsorb it onto a small amount of silica gel first. Dissolve your crude material in a volatile solvent (like DCM), add a few grams of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder.[7] Carefully add this powder to the top of your packed column. This ensures the sample is introduced as a very narrow, concentrated band.

-

Ensure Solvent Compatibility: The solvent used to load the sample must be weaker than (or the same as) the mobile phase. Dissolving the sample in a highly polar solvent will cause it to spread out in a diffuse band at the top of the column before the chromatography even begins.

-

-

Experimental Protocols & Data Management

Protocol 1: 2D TLC for Stability Assessment

This protocol is a self-validating system to determine if 7-bromo-7-octenenitrile is stable on your silica gel plates, which serve as a proxy for the column.[2]

-

Spotting: Obtain a square TLC plate. In one corner, about 1 cm from the edges, spot a small amount of your crude material.

-

First Elution: Develop the plate using a suitable mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). After the solvent front nears the top, remove the plate and mark the front. Dry the plate completely in a fume hood.

-

Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom.

-

Second Elution: Develop the plate again using the same mobile phase.

-

Analysis: After drying, visualize the plate (e.g., using a UV lamp and/or a potassium permanganate stain).

-

Stable Compound: If the compound is stable, all spots will lie on the diagonal of the plate.

-

Unstable Compound: If the compound is decomposing, you will see new spots that are off the diagonal. A vertical streak originating from the main product spot is a clear indication of degradation during the second elution.

-

Protocol 2: Standard Flash Column Chromatography

-

Column Preparation: Select a column with an appropriate size for your sample amount. Securely clamp it in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[8]

-

Packing the Column (Slurry Method): In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc). Pour this slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed.

-

Sample Loading (Dry Method): Adsorb the crude 7-bromo-7-octenenitrile onto a small amount of silica gel as described in the troubleshooting section. Carefully add this powder to the top of the column, creating a thin, even layer. Gently add a protective layer of sand on top.

-

Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to achieve a steady flow rate (e.g., a drop rate of 1-2 drops per second).[5]

-

Fraction Collection: Collect fractions in an array of test tubes. Monitor the progress of the separation by periodically running TLC plates on the collected fractions.

-

Analysis and Pooling: Once the desired product has fully eluted, analyze the relevant fractions by TLC. Combine the fractions that contain pure product.

-

Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 7-bromo-7-octenenitrile.

Data Summary for Purification

Systematic data collection is crucial for reproducibility and optimization. Use the following table structure to log your experimental parameters.

| Parameter | Condition / Value | Notes |

| Crude Material Mass | e.g., 5.2 g | |

| Stationary Phase | e.g., Silica Gel (230-400 mesh) | |

| Silica Gel Mass | e.g., 150 g | |

| Column Dimensions (DxL) | e.g., 4 cm x 40 cm | |

| Mobile Phase System | e.g., Hexane/Ethyl Acetate with 0.5% Et₃N | |

| Elution Method | e.g., Isocratic (95:5) or Gradient (98:2 -> 90:10) | |

| Mass of Purified Product | ||

| Final Yield (%) | (Mass of Purified / Mass of Crude) x 100 | |

| Purity (Pre-Column) | Determined by NMR or GC | |

| Purity (Post-Column) | Determined by NMR or GC |

Visualized Workflows

General Purification Workflow

The following diagram outlines the logical flow from crude product to final analysis.

Sources

- 1. reddit.com [reddit.com]

- 2. Chromatography [chem.rochester.edu]

- 3. Heptanenitrile, 7-bromo- | C7H12BrN | CID 88737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lifechempharma.com [lifechempharma.com]

- 5. columbia.edu [columbia.edu]

- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 7. orgsyn.org [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Improving yield and stereoselectivity in the synthesis of 7-Bromo-7-octenenitrile

Welcome to the technical support center for the synthesis of 7-Bromo-7-octenenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to help you improve your reaction yields and ensure product purity.

Introduction to the Synthesis